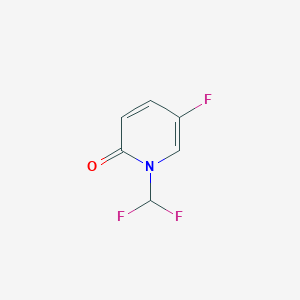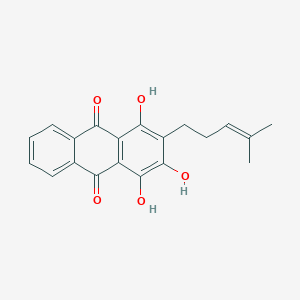
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methylpent-enyl side chain
Métodos De Preparación
The synthesis of 1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of hydroxyl groups and the methylpent-enyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale synthesis techniques to produce the compound efficiently.
Análisis De Reacciones Químicas
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an antioxidant, anti-inflammatory, or anticancer agent.
Industry: The compound may be used in the development of new materials, dyes, or other industrial products.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The methylpent-enyl side chain may also play a role in the compound’s activity by affecting its solubility and interaction with cellular membranes.
Comparación Con Compuestos Similares
1,2,4-Trihydroxy-3-(4-methylpent-3-en-1-yl)anthracene-9,10-dione can be compared with other similar compounds, such as:
Anthraquinones: These compounds share the anthracene-9,10-dione core but differ in the number and position of hydroxyl groups and side chains.
Hydroxyanthracenes: These compounds have hydroxyl groups on the anthracene core but may lack the methylpent-enyl side chain.
Methylpent-enyl derivatives: These compounds have the methylpent-enyl side chain but differ in the core structure or other functional groups. The uniqueness of this compound lies in its specific combination of hydroxyl groups and the methylpent-enyl side chain, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
923013-90-5 |
|---|---|
Fórmula molecular |
C20H18O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1,2,4-trihydroxy-3-(4-methylpent-3-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O5/c1-10(2)6-5-9-13-18(23)14-15(20(25)19(13)24)17(22)12-8-4-3-7-11(12)16(14)21/h3-4,6-8,23-25H,5,9H2,1-2H3 |
Clave InChI |
RPCORGWURISLFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=C(C2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


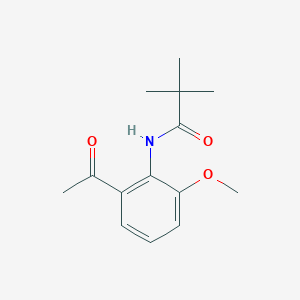
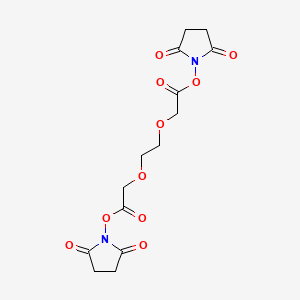
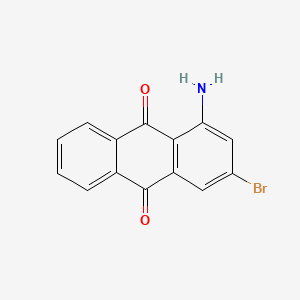
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
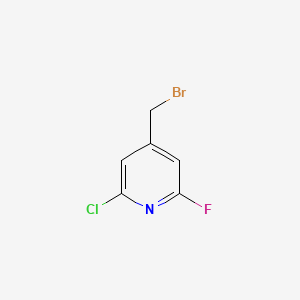




![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)

